molecular formula C12H16ClNO4 B2930785 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide CAS No. 923153-49-5

2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide

Cat. No.: B2930785
CAS No.: 923153-49-5
M. Wt: 273.71
InChI Key: YZWMCMKHKYSDGS-UHFFFAOYSA-N
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Description

2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide is a chemical compound with the molecular formula C12H16ClNO4 and a molecular weight of 273.72 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro group, a trimethoxyphenyl group, and an acetamide group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide typically involves the reaction of 3,4,5-trimethoxybenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3,4,5-trimethoxybenzylamine+chloroacetyl chlorideThis compound\text{3,4,5-trimethoxybenzylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} 3,4,5-trimethoxybenzylamine+chloroacetyl chloride→this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The chloro group and trimethoxyphenyl group are believed to play a crucial role in its biological activity by interacting with cellular proteins and enzymes. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and trimethoxyphenyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4/c1-16-9-4-8(7-14-11(15)6-13)5-10(17-2)12(9)18-3/h4-5H,6-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWMCMKHKYSDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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